N3-Methylpyridine-3,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

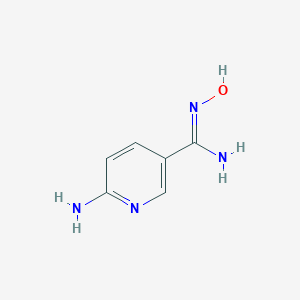

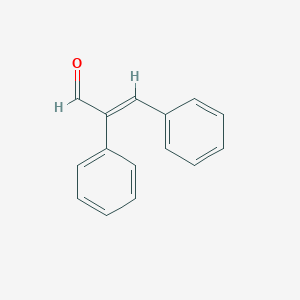

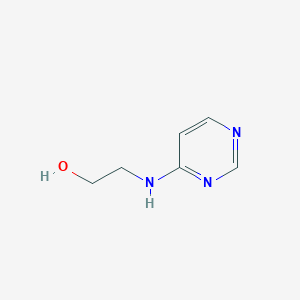

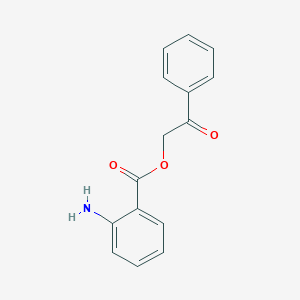

N3-Methylpyridine-3,4-diamine is a chemical compound with the CAS Number: 1796-73-2 . It has a molecular weight of 123.16 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is N3-methyl-3,4-pyridinediamine . The InChI code for this compound is 1S/C6H9N3/c1-8-6-4-9-3-2-5 (6)7/h2-4,8H,1H3, (H2,7,9) .Physical And Chemical Properties Analysis

N3-Methylpyridine-3,4-diamine is a powder that is stored at room temperature . The melting point of this compound is between 112-114 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Separation of Methylpyridine Isomers

- Scientific Field : Chemistry, specifically separation science .

- Application Summary : Methylpyridine derivatives are used in the separation of 3-methylpyridine (3MP) and 4-methylpyridine (4MP) isomers . These isomers are extremely difficult to separate by conventional means due to their near-identical boiling points .

- Methods of Application : The host compound N,N′-bis(9-phenyl-9-xanthenyl)ethylenediamine is used. When recrystallized from an equimolar mixture of 3MP and 4MP, it contained 91.6% 3MP . This is a significantly improved outcome compared with the alternate host compound N,N′-bis(9-phenyl-9-thioxanthenyl)ethylenediamine, which only enclathrated 70% of this isomer in the same experimental conditions .

- Results : The results suggest that the host compound has a preference for 3MP, which may be due to the short contact measuring less than the sum of the van der Waals radii of the involved atoms .

Halogenated Pyridine Derivative

- Scientific Field : Various industries, including pharmaceuticals .

- Application Summary : 5-Bromo-N3-methylpyridine-3,4-diamine, a halogenated pyridine derivative, is a versatile and highly sought-after chemical compound .

Synthesis of Complex Organic Compounds

- Scientific Field : Organic Chemistry .

- Application Summary : N3-Methylpyridine-3,4-diamine is used in the synthesis of complex organic compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Halogenated Pyridine Derivative

- Scientific Field : Various industries, including pharmaceuticals .

- Application Summary : 5-Bromo-N3-methylpyridine-3,4-diamine, a halogenated pyridine derivative, is a versatile and highly sought-after chemical compound .

Synthesis of Complex Organic Compounds

- Scientific Field : Organic Chemistry .

- Application Summary : N3-Methylpyridine-3,4-diamine is used in the synthesis of complex organic compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Halogenated Pyridine Derivative

Safety And Hazards

Eigenschaften

IUPAC Name |

3-N-methylpyridine-3,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIOXRPNGUADBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CN=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902932 |

Source

|

| Record name | NoName_3508 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N3-Methylpyridine-3,4-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

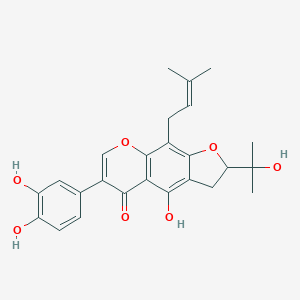

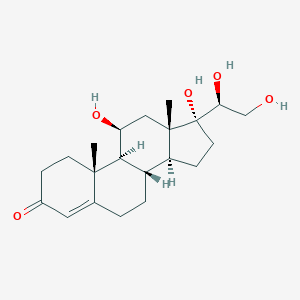

![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)

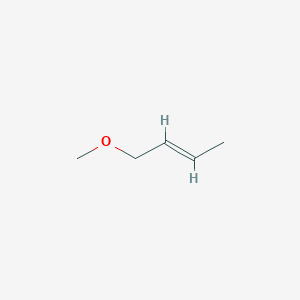

![4-[1,1'-Biphenyl]-4-YL-4-piperidinol](/img/structure/B157631.png)